REACTION_CXSMILES
|
[C:1](OC)(=O)[CH2:2][SH:3].C(=O)([O-])[O-].[K+].[K+].[Br:13][C:14]1[CH:21]=[C:20]([CH3:22])[CH:19]=[C:18](Br)[C:15]=1C=O.Cl>CS(C)=O>[Br:13][C:14]1[C:15]2[CH:18]=[CH:19][S:3][C:2]=2[CH:1]=[C:20]([CH3:22])[CH:21]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
0.06 mL
|
Type
|
reactant
|
Smiles
|
C(CS)(=O)OC
|
Name
|
|
Quantity
|
190 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
153 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=O)C(=CC(=C1)C)Br
|
Name
|
|
Quantity
|
1.7 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
the reaction solution was stirred at 120° C. for 7 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with a saturated saline solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under vacuum
|
Type
|
ADDITION
|
Details
|
A 5 M aqueous sodium hydroxide solution (0.8 ml) was added to a solution of the resultant residue in a mixture of THF-methanol (1:1) (3.2 ml)
|
Type
|
STIRRING
|
Details
|
the reaction solution was stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
The reaction solution was diluted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed successively with 2 M hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under vacuum
|
Type
|
ADDITION
|
Details
|
Silver carbonate (30 mg) and acetic acid (0.005 ml) were added to a solution of the resultant residue in dimethylsulfoxide (1.1 mL)
|
Type
|
STIRRING
|
Details
|
the reaction solution was stirred at 120° C. for 6 hours
|
Duration
|
6 h
|
Type
|
ADDITION
|
Details
|
The reaction solution was diluted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed successively with an aqueous sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
The resultant residue was purified by column chromatography on silica gel (developing solvent:hexane-ethyl acetate)
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=CC=2SC=CC21)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |